molecular formula C23H21ClN2O5S B5868505 ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate

ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate

Cat. No.: B5868505
M. Wt: 472.9 g/mol
InChI Key: ZCKGBOJJBSPVOX-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate is a complex organic compound that features a benzenesulfonyl group, a chloroaniline moiety, and an ethyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

    Acylation: The sulfonylated amine undergoes acylation with 2-chloroacetyl chloride to form the N-(benzenesulfonyl)-2-chloroanilino intermediate.

    Esterification: Finally, the intermediate is reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of aromatic rings, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products

    Electrophilic Aromatic Substitution: Substituted aromatic compounds.

    Nucleophilic Substitution: Compounds with the nucleophile replacing the chloro group.

    Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloroaniline moiety may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
  • Ethyl 4-[[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino]benzoate
  • Ethyl 4-[[2-(methoxyphenoxy)acetyl]amino]benzoate

Uniqueness

Ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate is unique due to the presence of both the benzenesulfonyl and chloroaniline groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-2-31-23(28)17-12-14-18(15-13-17)25-22(27)16-26(21-11-7-6-10-20(21)24)32(29,30)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKGBOJJBSPVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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